N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring, a carboxamide functional group, and an ether linkage with a propan-2-yloxy group. The structural complexity and the presence of multiple functional groups suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through established organic chemistry methods, which involve the functionalization of piperidine and the introduction of various substituents. Its synthesis is often documented in chemical literature and patents, highlighting its relevance in research and industrial applications .
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is classified as a piperidine carboxamide. It falls under the broader category of alkoxy-substituted amides, which are known for their biological activity and utility in drug design. The compound's molecular formula is , and it has a molecular weight of approximately 239.34 g/mol.
The synthesis of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide typically involves several key steps:
The reaction conditions may vary depending on the specific reagents used. Common solvents include dichloromethane or tetrahydrofuran, and reactions may require heating or specific catalysts to promote cyclization or substitution reactions.
The molecular structure of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide features:
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.
The mechanism by which N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide exerts its biological effects typically involves interactions with specific molecular targets:
Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors or enzymes involved in pain pathways, suggesting potential therapeutic applications.
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has potential applications in medicinal chemistry:
Piperidine-4-carboxamide derivatives represent a strategically important subclass of nitrogen-containing heterocycles in pharmaceutical development. These compounds feature a piperidine ring substituted at the 4-position with a carboxamide group (–CONR₂), creating a versatile scaffold capable of diverse biological interactions. The prototypical compound N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide (systematic name: 1-benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide; Molecular Formula: C₂₁H₃₄N₂O₃; MW: 362.51 g/mol) exemplifies this architecture [1] [4]. Its structure integrates three pharmacologically significant elements: a conformationally constrained piperidine ring, a hydrogen-bond capable carboxamide linker, and a flexible N-(isopropoxypropyl) side chain. This molecular framework enables targeted interactions with CNS receptors, ion channels, and viral entry proteins, positioning it as a valuable template for central nervous system (CNS) and antiviral therapeutics [3].
The piperidine ring (C₅H₁₀NH) provides a semi-rigid, saturated heterocyclic framework that confers several biopharmaceutical advantages:
Stereochemical Control: The chair conformation of piperidine allows substituents at the 4-position (like carboxamide) to adopt equatorial or axial orientations, directly influencing binding to target proteins. In sigma-1 receptor ligands, the equatorial positioning of the 4-carboxamide group optimizes hydrogen bonding with Glu172 and Arg84 residues in the binding pocket .
Basic Nitrogen for Cationic Interactions: The tertiary amine (pKa ~10-11) can be protonated at physiological pH, forming a cationic center crucial for ionic bonding with aspartate or glutamate residues in G-protein coupled receptors (GPCRs). This property is exploited in CCR5 inhibitors like the piperidine-4-carboxamide derivatives blocking HIV entry [3].
Metabolic Resistance: Saturation of the ring increases stability against oxidative metabolism compared to aromatic pyridines, extending plasma half-life. For example, analogs like 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-{3-[(propan-2-yl)oxy]propyl}piperidine-4-carboxamide (MW: 390.55 g/mol) exhibit enhanced microsomal stability (t₁/₂ >40 min in mouse liver microsomes) due to reduced CYP450 oxidation [8].
Table 1: Receptor Affinity Profiles of Piperidine-4-Carboxamides
Compound Structural Feature | Biological Target | Affinity (Ki or IC₅₀) | Selectivity Ratio (σ1/σ2 or CCR5/CXCR4) |
---|---|---|---|
4-Carboxamide with p-Cl-benzyl | Sigma-1 Receptor | Ki σ1 = 12.9 nM | 11 (σ2/σ1) |
4-Carboxamide with 3-pyridylalkyl | CCR5 | IC₅₀ = 25.53 nM | >100 (CCR5/CXCR4) |
N-[3-(isopropoxy)propyl] derivative | P-glycoprotein | Moderate substrate (Rho123 uptake: 30–40%) | Enhanced brain penetration |
The N-[3-(propan-2-yloxy)propyl] moiety (–OCH(CH₃)₂ linked via a C₃-alkyl chain) exemplifies a rational design strategy to optimize drug-like properties:
Lipophilicity Modulation: The isopropyl ether group increases moderate lipophilicity (cLogP ≈ 2–3), balancing membrane permeability and aqueous solubility. In the prototype compound (C₂₁H₃₄N₂O₃), the cLogP of 3.25 enables passive diffusion across biological barriers while maintaining solubility >50 µM in PBS (pH 7.4) [4] [8].
P-glycoprotein (P-gp) Evasion: Alkoxypropyl chains reduce recognition by CNS efflux transporters. Rhodamine-123 uptake assays demonstrate that analogs like N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide increase intracellular accumulation by 30–40% in MDR1-MDCK cells compared to shorter-chain derivatives, indicating reduced P-gp binding [5]. This property is critical for CNS-targeted agents requiring brain penetration.
Metabolic Stability: The ether linkage resists esterase cleavage, while the secondary β-carbon in isopropoxy minimizes CYP450-mediated oxidation. Mouse liver microsome studies show t₁/₂ >30 min for lead compounds, compared to <5 min for analogous primary alkoxy derivatives [5].
Table 2: Physicochemical Properties of N-[3-(Propan-2-yloxy)propyl]piperidine-4-carboxamide Derivatives
Parameter | Value Range | Impact on Pharmacokinetics |
---|---|---|
Molecular Weight | 360–420 g/mol | Optimal for CNS penetration (Rule of CNS drugs) |
cLogP | 2.5–3.5 | Balances membrane permeability vs. solubility |
H-Bond Donors | 1 (amide NH) | Reduces efflux transporter recognition |
H-Bond Acceptors | 4–5 | Maintains moderate passive diffusion |
Polar Surface Area (PSA) | 50–60 Ų | Supports blood-brain barrier crossing (<70 Ų ideal) |
P-gp Substrate | Low to moderate | Enhanced brain:plasma ratios (0.3–0.8 in mice) |
Piperidine-4-carboxamides have undergone three generations of optimization:
First-Generation (1990s–2000s): Early derivatives featured simple aryl/alkyl carboxamides. Huang et al.’s work on sigma receptor ligands established the essentiality of the carboxamide oxygen for H-bonding with σ1 receptors (Ki < 100 nM). However, selectivity over σ2 receptors remained low (<10-fold) .
Second-Generation (2010s): Introduction of N-alkoxyalkyl side chains addressed pharmacokinetic limitations. The 3-(propan-2-yloxy)propyl group emerged as optimal for reducing P-gp efflux while maintaining sigma receptor affinity. Key innovations included:
Synthesis of 1-benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide (CID 121230114) as a high-affinity sigma ligand (Ki σ1 = 22.5 nM) [1]
Third-Generation (2020s–Present): Hybridization with privileged scaffolds:
Table 3: Key Milestones in Piperidine-4-Carboxamide Drug Discovery
Year | Development | Impact |
---|---|---|
2009 | Huang’s arylacetamide sigma ligands | Established carboxamide as key pharmacophore for σ1 affinity |
2014 | Sciorsci et al.’s inverted carboxamides with N-alkoxypropyl chains | Achieved >10-fold σ1/σ2 selectivity; Improved metabolic stability (t₁/₂ >25 min) |
2013 | Dong’s piperidine-4-carboxamide CCR5 inhibitors | Demonstrated antiviral activity (IC₅₀ = 25.5 nM) via gp120 blockade |
2021 | Hybrid scaffolds (e.g., thienopyrimidine-piperidine carboxamides) | Expanded applications to kinase inhibition and oncology |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0